An In-depth Technical Guide to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
An In-depth Technical Guide to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience has underscored the critical importance of understanding the nuanced chemical properties of key intermediates in the complex landscape of drug discovery and development. Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is one such molecule, a compound whose structural features—specifically the presence of a trifluoromethyl group on the phenyl ring—confer unique electronic and steric properties. This guide is designed to provide an in-depth, practical, and scientifically rigorous overview of this compound, moving beyond a simple recitation of facts to explain the causality behind its behavior and applications. The protocols and data presented herein are synthesized from established chemical principles and available data on analogous compounds, aiming to create a self-validating system of information for the discerning researcher.
Molecular Structure and Physicochemical Properties
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate (CAS Number: 294856-02-3) is an aromatic ester with the molecular formula C₁₁H₁₁F₃O₂ and a molecular weight of 232.20 g/mol .[1] Its structure is characterized by a methyl propanoate chain attached to a benzene ring at the meta-position with a trifluoromethyl substituent.
Structural Diagram:
Caption: 2D Structure of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
The trifluoromethyl group is a key determinant of this molecule's properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence the compound's reactivity, metabolic stability, and interactions with biological targets.[2][3]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁F₃O₂ | [1] |
| Molecular Weight | 232.20 g/mol | [1] |
| CAS Number | 294856-02-3 | [1] |
| Appearance | Colorless to light yellow liquid (Predicted) | N/A |
| Boiling Point | 232.9 ± 35.0 °C (Predicted) | N/A |
| Density | 1.1 g/cm³ (Predicted) | [4] |
| Refractive Index | N/A | N/A |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, chloroform, and ethyl acetate. Insoluble in water. | Based on analogs |
Synthesis and Purification
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate can be reliably synthesized via a two-step process: catalytic hydrogenation of m-trifluoromethyl cinnamic acid to yield 3-(3-trifluoromethylphenyl)propionic acid, followed by Fischer esterification.
Workflow Diagram: Synthesis of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
Caption: Synthetic workflow for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Step 1: Synthesis of 3-(3-trifluoromethylphenyl)propionic acid
This precursor is synthesized by the catalytic hydrogenation of m-trifluoromethyl cinnamic acid. The use of palladium on carbon (Pd/C) as a catalyst is standard for this type of transformation due to its high efficiency and selectivity for double bond reduction.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve m-trifluoromethyl cinnamic acid in a solvent such as methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst to the solution.
-
Hydrogenation: The reaction mixture is then subjected to catalytic hydrogenation under a micro positive pressure of hydrogen gas for 16-20 hours.
-
Work-up: After the reaction is complete, the catalyst is recovered by filtration. The solvent is then removed under reduced pressure.
-
Crystallization: The resulting product is dissolved in a non-polar solvent like petroleum ether, n-hexane, or cyclohexane and cooled to a low temperature to precipitate the crystals.
-
Isolation: The solid is collected by filtration and dried under reduced pressure to yield 3-(3-trifluoromethylphenyl)propionic acid.[5]
Step 2: Fischer Esterification to Methyl 3-[3-(trifluoromethyl)phenyl]propanoate
The carboxylic acid is then esterified using methanol in the presence of an acid catalyst. The Fischer esterification is a classic and reliable method for this conversion. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (methanol) is typically used.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(3-trifluoromethylphenyl)propionic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly and cautiously add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then diluted with water and extracted with an organic solvent like ethyl acetate.
-
Neutralization: The organic layer is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
Purification: The final product, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate, can be purified by vacuum distillation.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methylene groups of the propanoate chain, and the methyl ester protons.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.3 - 7.6 | Multiplet | 4H |
| -CH₂-Ar | ~2.9 | Triplet | 2H |
| -CH₂-COOCH₃ | ~2.6 | Triplet | 2H |
| -OCH₃ | ~3.7 | Singlet | 3H |
The aromatic protons will appear as a complex multiplet in the downfield region due to the influence of the trifluoromethyl group. The methylene protons adjacent to the aromatic ring will be slightly more downfield than those adjacent to the carbonyl group. The methyl ester protons will appear as a singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~173 |
| Aromatic (quaternary, C-CF₃) | ~131 (quartet, J ≈ 32 Hz) |
| Aromatic (CH) | 123 - 132 |
| Aromatic (quaternary, C-CH₂) | ~140 |
| -CF₃ | ~124 (quartet, J ≈ 272 Hz) |
| -OCH₃ | ~52 |
| -CH₂-Ar | ~35 |
| -CH₂-COOCH₃ | ~30 |
The carbonyl carbon will be the most downfield signal. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, as will the trifluoromethyl carbon itself, with a much larger coupling constant.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by a strong absorption band for the carbonyl group of the ester.
Table 4: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Medium |
| C=O (ester) | 1750 - 1735 | Strong |
| C-O (ester) | 1300 - 1000 | Strong |
| C-F (trifluoromethyl) | 1350 - 1100 | Strong, multiple bands |
The most characteristic peak will be the strong C=O stretch. The presence of the trifluoromethyl group will give rise to several strong absorption bands in the fingerprint region.[6]
Mass Spectrometry (Predicted)
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 232. Common fragmentation patterns for similar esters include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 201, and cleavage at the benzylic position.
Diagram: Predicted Mass Spectrum Fragmentation
Caption: Predicted major fragmentation pathways for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate.
Applications in Research and Drug Development
The primary significance of Methyl 3-[3-(trifluoromethyl)phenyl]propanoate in the pharmaceutical industry lies in its role as a key intermediate in the synthesis of more complex bioactive molecules.[2]
Intermediate for Cinacalcet Synthesis
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a precursor to 3-(3-trifluoromethylphenyl)propionaldehyde, which is a crucial intermediate in the synthesis of Cinacalcet.[7][8] Cinacalcet is a calcimimetic drug used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[9] The synthesis involves the conversion of the ester to the aldehyde, which is then used in a reductive amination reaction.[5][7][10]
Scaffold for Novel Bioactive Compounds
The trifluoromethylphenyl propanoate moiety is a valuable scaffold for the development of new therapeutic agents. The trifluoromethyl group can enhance a molecule's metabolic stability and binding affinity to biological targets.[3] Research into compounds containing this structural motif is ongoing in various therapeutic areas.
Biological Activity and Toxicology
While specific toxicological data for Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is not extensively documented, the biological activity of compounds containing the trifluoromethylphenyl group has been a subject of interest in medicinal chemistry. The trifluoromethyl group is known to modulate the electronic and lipophilic properties of a molecule, which can lead to enhanced biological activity.[3]
Compounds containing the trifluoromethyl moiety have shown a wide range of biological activities, including antiviral and anticancer properties.[11][12] However, it is crucial to note that the biological effects are highly dependent on the overall molecular structure.
Safety and Handling:
As with any chemical, appropriate safety precautions should be taken when handling Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. This includes working in a well-ventilated area, wearing personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, or skin contact.[13] For related compounds, hazards such as skin and eye irritation have been reported.[14] A full safety data sheet (SDS) should be consulted before use.
Conclusion
Methyl 3-[3-(trifluoromethyl)phenyl]propanoate is a valuable chemical intermediate with significant potential in drug discovery and development, most notably as a precursor for the synthesis of Cinacalcet. Its unique chemical properties, imparted by the trifluoromethyl group, make it an attractive building block for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, drawing upon established chemical principles and data from analogous compounds to offer a practical and scientifically grounded resource for researchers in the field.
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